molecular formula C24H23N3O B10982618 2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide

2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B10982618
M. Wt: 369.5 g/mol
InChI Key: NRMGZVFQQANTNP-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring and multiple methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective and efficient reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE include:

Uniqueness

What sets N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE apart is its unique benzodiazole core and the specific arrangement of methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C24H23N3O/c1-17-9-3-5-11-19(17)15-23-25-21-13-7-8-14-22(21)27(23)16-24(28)26-20-12-6-4-10-18(20)2/h3-14H,15-16H2,1-2H3,(H,26,28)

InChI Key

NRMGZVFQQANTNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C

Origin of Product

United States

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